molecular formula C17H11F3N4OS B287345 Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

货号 B287345
分子量: 376.4 g/mol
InChI 键: YSJYLUYDMKYGIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.

作用机制

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in the growth and survival of B-cells. By inhibiting BTK, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether prevents the activation of downstream signaling pathways that are necessary for the growth and survival of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether have been extensively studied in both preclinical and clinical settings. Studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is well-tolerated and has a favorable safety profile, with few adverse effects reported. In addition, Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been shown to be effective in reducing the size of tumors and improving overall survival in animal models of cancer.

实验室实验的优点和局限性

The advantages of using Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether in lab experiments include its high potency and selectivity for BTK, as well as its favorable safety profile. However, limitations include the need for specialized equipment and expertise to synthesize and handle the compound, as well as the high cost of the compound.

未来方向

For the development of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether as a cancer therapy include further preclinical and clinical studies to determine its efficacy in different types of cancer, as well as studies to determine the optimal dosing and administration schedule. In addition, there is a need for the development of new and more efficient synthesis methods for Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether, as well as the identification of new compounds that may have similar or improved activity against BTK.

合成方法

The synthesis of Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves several steps, including the reaction of 4-(trifluoromethyl)phenyl hydrazine with 2-bromo-5-nitrophenyl ether, followed by the reduction of the resulting nitro compound to the corresponding amine. This amine is then reacted with 2-chloro-6-(methylthio)pyridine to form the triazole ring, and the final product is obtained by reacting this intermediate with 4-bromo-3-fluoronitrobenzene.

科学研究应用

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Multiple studies have shown that Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is effective in inhibiting the growth and survival of cancer cells both in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.

属性

产品名称

Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether

分子式

C17H11F3N4OS

分子量

376.4 g/mol

IUPAC 名称

6-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11F3N4OS/c1-25-13-4-2-3-11(9-13)15-23-24-14(21-22-16(24)26-15)10-5-7-12(8-6-10)17(18,19)20/h2-9H,1H3

InChI 键

YSJYLUYDMKYGIO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

规范 SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。